molecular formula C19H18N2 B1364177 2-(1,2-Diphenylethylamino)-pyridine CAS No. 74037-48-2

2-(1,2-Diphenylethylamino)-pyridine

Cat. No. B1364177
CAS RN: 74037-48-2
M. Wt: 274.4 g/mol
InChI Key: AZHQDGPVBWDKPW-UHFFFAOYSA-N
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Description

2-(1,2-Diphenylethylamino)-pyridine, also known as DPA or DPEPy, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a pyridine ring and a diphenylethylamine moiety. DPA has been used in various fields, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Preparation and Characterization

  • Synthesis and Analytical Characterization: Diphenidine, which includes the 1,2-diphenylethylamine nucleus, was synthesized and characterized. This substance represents a recent addition to dissociative agents sold as 'research chemicals'. Analytical characterizations included techniques like high-resolution electrospray mass spectrometry, liquid chromatography ESI-MS/MS, and nuclear magnetic resonance spectroscopy (Wallach et al., 2015).

Photophysical Properties

  • Study of Photophysical Properties: A study on trans-2-[4-(N,N-dimethylaminostyryl)]pyridine, a related compound, focused on its photophysical properties in different solvents. The findings included observations of fluorescence from locally excited states in nonpolar solvents and intramolecular charge transfer states in polar solvents (Sonu et al., 2014).

Catalytic Applications

  • Catalytic Oligomerization of Ethylene: Research on nickel complexes with ligands like 2-(diphenylphosphino)pyridine demonstrated their use in the catalytic oligomerization of ethylene. The study involved synthesis, structure determination, and examination of catalytic activities (Kermagoret & Braunstein, 2008).

Chemical Synthesis

  • Synthesis of Cyclobutenes: A study on the uncatalyzed reaction of alkynes with 1,2-dipoles for room temperature synthesis of cyclobutenes was conducted. This involved using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors (Alcaide et al., 2015).

Optical Properties

  • Two-Photon Fluorescence Property and Ultrafast Dynamics: The linear and nonlinear photophysical properties of compounds with dipicolinate as an electron acceptor, including 2-(diphenylphosphino)pyridine derivatives, were investigated. This study focused on two-photon fluorescence emission and solvatochromism (Yao-Chuan et al., 2010).

properties

IUPAC Name

N-(1,2-diphenylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-3-9-16(10-4-1)15-18(17-11-5-2-6-12-17)21-19-13-7-8-14-20-19/h1-14,18H,15H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHQDGPVBWDKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995357
Record name N-(1,2-Diphenylethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74037-48-2
Record name Pyridine, 2-((1,2-diphenylethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074037482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,2-Diphenylethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2-DIPHENYLETHYLAMINO)-PYRIDINE
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